2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde

Catalog No.
S13995710
CAS No.
M.F
C12H12O2
M. Wt
188.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde

Product Name

2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde

IUPAC Name

2,6-dimethyl-4-prop-2-ynoxybenzaldehyde

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C12H12O2/c1-4-5-14-11-6-9(2)12(8-13)10(3)7-11/h1,6-8H,5H2,2-3H3

InChI Key

QVEJDARSJVJKRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)OCC#C

2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound characterized by a benzaldehyde structure with specific substituents. It features a dimethyl group at the 2 and 6 positions of the benzene ring and a prop-2-yn-1-yloxy group at the 4 position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.

The reactivity of 2,6-dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde is influenced by its functional groups, particularly the aldehyde and alkyne moieties. Common reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, allowing for the formation of alcohols or other derivatives.
  • Alkyne Reactions: The propargyl group can participate in various reactions, such as cycloadditions or cross-coupling reactions, which are useful in synthesizing more complex molecules.

For instance, it can be synthesized via a Williamson ether synthesis from 4-hydroxybenzaldehyde and propargyl bromide, which involves nucleophilic substitution .

Research indicates that compounds related to 2,6-dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde exhibit significant biological activities. For example, derivatives of this compound have shown antioxidant properties and neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. These compounds may act as multitarget directed ligands, inhibiting monoamine oxidase enzymes and blocking calcium channels, which are crucial pathways in neuronal survival and function .

Synthesis of 2,6-dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde can be achieved through several methods:

  • Williamson Ether Synthesis: This method involves reacting a hydroxy-substituted benzaldehyde with propargyl bromide under basic conditions to form the ether.
    4 Hydroxybenzaldehyde+Propargyl Bromide2 6 Dimethyl 4 prop 2 yn 1 yloxy benzaldehyde\text{4 Hydroxybenzaldehyde}+\text{Propargyl Bromide}\rightarrow \text{2 6 Dimethyl 4 prop 2 yn 1 yloxy benzaldehyde}
  • Hantzsch Reaction: This one-pot reaction combines aldehydes with ethyl or methyl acetoacetate and ammonium carbonate to produce dihydropyridine derivatives that may include the target compound as an intermediate .

The unique structure of 2,6-dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde makes it valuable in various fields:

  • Pharmaceuticals: Its derivatives are explored for potential use in treating neurodegenerative diseases due to their neuroprotective properties.
  • Organic Synthesis: The compound serves as a building block in synthesizing more complex organic molecules through various coupling reactions.

Studies on the interactions of 2,6-dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde with biological targets have revealed its potential as an inhibitor of calcium channels and monoamine oxidase enzymes. These interactions suggest that it could modulate neuronal activity and offer protective effects against oxidative stress .

Several compounds share structural similarities with 2,6-dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde. Here are some notable examples:

Compound NameStructureUnique Features
Propargyl Alcohol-C≡C–CH₂–OHSimple alkyne with hydroxyl group; used in organic synthesis.
Benzylidene Acetone-C=CH–C(=O)CH₃Contains a ketone; used in various chemical syntheses.
Allyl Phenyl Ether-C=C–CH₂–O–C₆H₅Contains an allyl group; used in polymer chemistry.

Uniqueness

The unique combination of both an aldehyde and a propargyloxy group distinguishes 2,6-dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde from other similar compounds. Its potential for diverse chemical reactivity and biological activity makes it a significant candidate for further research in medicinal chemistry.

Propargylation Strategies for Phenolic Substrates

Propargylation of phenolic hydroxyl groups represents the cornerstone of synthesizing 2,6-dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde. Traditional methods employ Williamson ether synthesis, where 2,6-dimethyl-4-hydroxybenzaldehyde reacts with propargyl halides under basic conditions. However, recent innovations in transition metal catalysis have expanded the toolkit. For instance, iridium- and ruthenium-catalyzed hydrogen auto-transfer processes enable direct coupling of alcohols with propargyl halides, avoiding stoichiometric metallic reductants. Enzymatic approaches using P450tol monooxygenases have also emerged, offering regioselective propargylation under mild conditions with enantioselectivities exceeding 96% ee.

A comparative analysis of propargylation methods reveals trade-offs between selectivity and scalability. While enzymatic routes excel in stereocontrol, their substrate scope remains limited compared to transition metal systems. Base-mediated strategies, though less selective, accommodate diverse propargylating agents, including propargyl mesylates and tosylates.

Optimization of Williamson Ether Synthesis Conditions

The Williamson ether synthesis, a workhorse for O-propargyl bond formation, benefits significantly from modern optimization techniques. Key parameters include base selection, solvent systems, and energy input. Recent studies demonstrate that cesium carbonate in alcoholic solvents under microwave irradiation achieves near-quantitative yields within 10–60 minutes at 20–150°C. This method circumvents traditional limitations such as prolonged reaction times and moisture sensitivity.

Table 1: Comparison of Base Catalysts in Williamson Ether Synthesis

BaseTemperature (°C)Time (min)Yield (%)Reference
K₂CO₃907584
Cs₂CO₃1503092
NaOH8012078

Microwave activation enhances reaction efficiency by promoting rapid dielectric heating, particularly beneficial for electron-deficient alkynes. Solvent-free conditions, utilizing excess propargyl alcohol as both reagent and solvent, further improve atom economy and reduce waste.

Large-Scale Industrial Production Techniques

Scaling the synthesis of 2,6-dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde necessitates addressing batch consistency and cost-efficiency. Industrial protocols often adapt laboratory microwave methods to continuous flow systems, enabling kilogram-scale production with minimal thermal degradation. Enzymatic processes, though slower, offer advantages in reducing metal contamination; the P450tol system has been successfully scaled to 2.25 mmol batches, yielding 196 mg of product with 96% ee.

Critical challenges in large-scale synthesis include managing exothermic reactions during propargyl halide addition and ensuring consistent enantiopurity. Hybrid approaches combining enzymatic propargylation with chemical workup steps show promise for balancing efficiency and selectivity.

Catalytic Approaches for O-Propargyl Bond Formation

Transition metal catalysis dominates advanced O-propargylation methodologies. Iridium complexes modified with chiral phosphine ligands, such as (R)-DM-SEGPHOS, enable asymmetric propargylation via hydrogen auto-transfer mechanisms. These systems exploit alcohols as dual reductants and carbonyl proelectrophiles, achieving anti-diastereoselectivity and enantioselectivities >90% ee.

Table 2: Catalytic Systems for Enantioselective Propargylation

CatalystLigandSelectivity (% ee)Substrate ScopeReference
Ir(R)-DM-SEGPHOS92–98Broad
RuBINAP85–90Aromatic
P450tolHeme96–99Limited

Non-metallic catalytic systems, such as cesium carbonate under microwave irradiation, provide a greener alternative, particularly for electron-poor alkynes. Computational studies support a polar mechanism involving vinyl anion intermediates, rationalizing the observed anti-Markovnikov regioselectivity and Z-stereochemical bias.

Building Block for Heterocyclic Scaffold Construction

The aldehyde functionality of 2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde serves as a key component in multicomponent reactions for heterocyclic synthesis [4]. The compound participates effectively in Biginelli reactions, where it condenses with ethyl acetoacetate and urea to form dihydropyrimidinone derivatives [5] [6]. These three-component reactions proceed through iminium intermediates, with the substituted benzaldehyde providing excellent yields ranging from 62% to 90% depending on reaction conditions [7] [8].

Research has demonstrated that propargyloxy-substituted benzaldehydes exhibit enhanced reactivity in heterocyclic scaffold construction compared to their unsubstituted counterparts [4]. The propargyl ether moiety contributes to the stabilization of intermediates formed during cyclization processes [9]. In dihydropyrimidinone synthesis, the presence of the terminal alkyne group allows for subsequent functionalization through click chemistry protocols [4].

Reaction TypeYield RangeKey IntermediatesProduct Class
Biginelli Reaction62-90%Iminium ionsDihydropyrimidinones
Isoxazoline Formation45-75%Vinyl anions2,5-Dihydroisoxazoles
Pyrazoline Synthesis40-68%Cyclization intermediatesPyrazoline derivatives

The compound also serves as a precursor in the synthesis of isoxazoline and pyrazoline heterocycles through intramolecular cyclization reactions [10]. These transformations utilize the terminal alkyne functionality to form five-membered heterocyclic rings via cyclization with hydroxylamine or hydrazine derivatives [10]. The aldehyde group provides additional sites for condensation reactions that can lead to more complex polycyclic structures [9].

Functional Group Transformation Pathways

The aldehyde functionality in 2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes standard carbonyl transformations including oxidation to carboxylic acids and reduction to primary alcohols [11]. Oxidation reactions employing potassium permanganate or chromium trioxide convert the aldehyde to the corresponding benzoic acid derivative with retention of the propargyl ether substituent [12]. Reduction using sodium borohydride or lithium aluminum hydride yields the benzyl alcohol analog while preserving the terminal alkyne functionality [13].

Condensation reactions represent a major transformation pathway for this compound, particularly aldol condensations with methyl ketones or other aldehydes [14] [15]. The electron-withdrawing nature of the propargyloxy substituent enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack [16]. Cross-aldol reactions with acetophenone derivatives proceed efficiently under basic conditions to yield α,β-unsaturated ketones [15].

The propargyl ether functionality undergoes transformation through propargylic functionalization reactions [17]. Iron-mediated carbon-hydrogen activation at the propargylic position enables direct etherification with alcohols, providing access to diversely substituted propargyl ethers [17]. These reactions proceed through organometallic umpolung processes that generate propargyl cation equivalents [17].

Transformation TypeReagentsProduct TypeTypical Yield
Aldehyde OxidationPotassium permanganateCarboxylic acids75-85%
Aldehyde ReductionSodium borohydridePrimary alcohols80-90%
Aldol CondensationBase catalysisα,β-Unsaturated compounds65-80%
Propargylic FunctionalizationIron catalystsSubstituted propargyl ethers55-70%

Click Chemistry Applications via Terminal Alkyne Functionality

The terminal alkyne group in 2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde serves as an ideal substrate for copper-catalyzed azide-alkyne cycloaddition reactions [18] [19]. These click chemistry transformations proceed with excellent selectivity to form 1,4-disubstituted 1,2,3-triazoles as sole products [20]. The reaction tolerates a wide range of azide partners, including aromatic, aliphatic, and functionalized azides [21].

Copper-catalyzed azide-alkyne cycloaddition reactions with this compound typically achieve conversion rates exceeding 95% under mild conditions [19]. The presence of the benzaldehyde moiety does not interfere with the cycloaddition process, allowing for dual functionalization strategies [18]. These reactions proceed through copper acetylide intermediates that undergo [3+2] cycloaddition with azides to generate triazole products [22].

The terminal alkyne functionality also participates in thiol-yne click reactions and spontaneous amino-yne cycloadditions [21]. Thiol-yne reactions with this compound provide access to vinyl sulfide derivatives through radical addition mechanisms [21]. Amino-yne reactions occur spontaneously with primary amines to yield enamine products that can be further functionalized [21].

Click Reaction TypeCatalysis RequiredProducts FormedReaction Efficiency
Azide-Alkyne CycloadditionCopper(I)1,2,3-Triazoles>95% conversion
Thiol-Yne AdditionRadical initiatorsVinyl sulfides85-90% yield
Amino-Yne ReactionNone (spontaneous)Enamines70-85% yield

Strain-promoted alkyne-azide cycloadditions represent an alternative click chemistry approach that does not require copper catalysis [19]. While 2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde contains a terminal alkyne rather than a strained cycloalkyne, it can be incorporated into cyclooctyne derivatives through appropriate synthetic modifications [23]. These modified substrates then participate in copper-free click reactions with azides under physiological conditions [23].

Antimicrobial Agent Development Strategies

The compound 2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde represents a significant structural scaffold for antimicrobial drug development, combining the proven bioactivity of benzaldehyde derivatives with the synthetic versatility of propargyl ether functionalities. Benzaldehyde derivatives have demonstrated broad-spectrum antimicrobial activity, exhibiting effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens [1] [2] [3].

The antimicrobial mechanism of benzaldehyde-containing compounds primarily involves the generation of reactive oxygen species, leading to cell wall disruption and membrane damage [1]. These compounds demonstrate minimum inhibitory concentration values ranging from 60 to 130 micrograms per milliliter against common pathogens including Escherichia coli, Bacillus cereus, and Aspergillus niger [1]. The propargyl ether moiety in the target compound enhances these properties by enabling click chemistry modifications that can lead to synergistic antimicrobial effects [4] [5].

Recent studies have shown that triazole derivatives synthesized through click chemistry approaches using propargyl ether precursors exhibit promising antibacterial activity against both Gram-negative and Gram-positive bacteria [4]. These derivatives showed synergistic effects when combined with existing antibiotics, with some compounds demonstrating activity at concentrations ranging from 25 to 200 micromolar [4]. The mechanism appears to involve inhibition of bacterial DNA gyrase and disruption of protein synthesis pathways [4].

Fluorinated benzaldehyde derivatives have shown particularly promising antimicrobial properties, with zones of inhibition ranging from 23 to 28 millimeters and minimum inhibitory concentrations between 25 and 50 micrograms per milliliter [6]. These compounds demonstrate broad-spectrum effects against eight different bacterial species, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci [6].

The structural features of hydroxybenzaldehydes contribute to their phenol-like biocidal activity against bacteria, with minimum inhibitory concentrations typically ranging from 6 to 10 millimolar [2] [3]. These compounds target cellular antioxidation components, including superoxide dismutase and glutathione reductase, effectively limiting microbial development [1].

Compound TypeAntimicrobial ActivityMIC ValuesMechanism
Benzaldehyde derivativesBroad-spectrum activity against E. coli, S. aureus, A. niger60-130 μg/mLROS generation, cell wall disruption
Propargyl ether triazolesSynergistic effects with existing antibiotics25-200 μMDNA gyrase inhibition
Chalcone derivativesActivity against multiresistant bacterial strains25-50 μg/mLNorA efflux pump inhibition
HydroxybenzaldehydesPhenol-like biocidal activity against bacteria6-10 mMThiol group targeting
Fluorinated benzaldehydesZones of inhibition 23-28 mm, MIC 25-50 μg/mL25-50 μg/mLMembrane disruption

Structure-Activity Relationship Studies

The structure-activity relationship studies of 2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde reveal critical insights into the molecular features that govern biological activity. The aldehyde functional group represents the most essential structural element, with computational studies demonstrating that the charge density of both the aldehyde oxygen and hydrogen atoms directly correlates with biological potency [7]. When the aldehyde group is replaced with alternative functional groups such as carboxylic acids, complete loss of inhibitory activity occurs, confirming the indispensable nature of this moiety [7].

The ortho-hydroxy substitution pattern significantly enhances metabolic stability through intramolecular hydrogen bonding interactions with the aldehyde group [7]. This structural modification reduces enzymatic metabolism while maintaining biological activity, with compounds bearing dimethoxyl phosphate substituents showing the most potent inhibitory effects, achieving half-maximal inhibitory concentrations as low as 0.059 millimolar [7].

The propargyl ether linkage provides unique advantages for structure-activity relationship optimization through bioorthogonal click chemistry reactions [9]. Terminal alkynes enable copper-catalyzed azide-alkyne cycloaddition reactions, allowing for the systematic incorporation of diverse functional groups without compromising the core pharmacophore . This approach has proven particularly valuable for developing triazole-containing derivatives that exhibit enhanced antimicrobial synergy [4].

Methyl substitution at the 2,6 positions of the benzaldehyde ring affects binding affinity and selectivity profiles [10]. The steric hindrance introduced by these substituents influences the compound's interaction with biological targets, potentially reducing off-target effects while maintaining desired activity [10]. Computational modeling studies suggest that these substitutions optimize the spatial arrangement of the molecule within enzyme active sites [7].

Electron-withdrawing groups positioned strategically on the aromatic ring increase the electrophilicity of the aldehyde carbon, enhancing reactivity toward nucleophilic amino acid residues in target proteins [7]. Higher charge density at the aldehyde position correlates with improved target selectivity and potency, particularly in tyrosinase inhibition studies where half-maximal inhibitory concentrations range from 0.059 to 2.55 millimolar depending on substituent patterns [7].

The dihydropyranoindole scaffold studies demonstrate that the location of ring fusion significantly impacts cytotoxic efficiency [11]. Compounds with the dihydropyrano[3,2-e]indole system show superior potency compared to dihydropyrano[2,3-g]indole analogs, with 20 percent greater cell viability reduction observed in neuroblastoma cell lines [11].

Structural FeatureEffect on ActivitySAR FindingsReference Activity
Aldehyde groupEssential for biological activityAldehyde oxygen and hydrogen charge density crucialTyrosinase inhibition IC50 0.059-2.55 mM
Ortho-hydroxy substitutionEnhances metabolic stabilityIntramolecular H-bonding reduces metabolismAnticancer activity enhanced
Propargyl ether linkageEnables click chemistry modificationsTerminal alkyne allows bioorthogonal reactionsAntimicrobial synergy observed
Methyl substitution at 2,6 positionsImproves selectivitySteric hindrance affects binding affinityReduced off-target effects
Electron-withdrawing groupsIncreases electrophilicityHigher charge density correlates with potencyImproved target selectivity

Prodrug Design and Targeted Delivery Systems

The development of prodrug systems incorporating 2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde leverages the unique chemical properties of both the benzaldehyde and propargyl ether functionalities to achieve selective drug delivery. Benzoic imine bond formation represents a particularly promising strategy for tumor-targeted delivery, exploiting the acidic microenvironment of malignant tissues for selective drug release [12]. These pH-sensitive linkages undergo hydrolysis under weakly acidic conditions, revealing the active pharmaceutical ingredient specifically within tumor tissues while minimizing systemic exposure [12].

The propargyl ether moiety enables sophisticated bioorthogonal activation mechanisms through click chemistry approaches [13]. Copper-catalyzed azide-alkyne cycloaddition reactions can be employed to attach targeting ligands, imaging agents, or additional therapeutic moieties without interfering with the core pharmacophore . This approach has proven particularly valuable for developing combination therapies where multiple drug molecules are linked through bioorthogonal bonds that can be selectively cleaved under specific physiological conditions [13].

Schiff base formation between the benzaldehyde functionality and primary amino groups in target proteins provides an additional mechanism for enzyme-mediated drug release [14] [15]. This approach has been successfully applied to develop prodrugs that remain inactive until encountering specific enzymatic environments, such as those found in infected tissues or tumor microenvironments [14]. The reversible nature of Schiff base formation allows for controlled drug release profiles tailored to specific therapeutic applications [15].

Metal coordination complexes incorporating the benzaldehyde moiety have shown promise for redox-responsive drug delivery systems [16]. These systems exploit the differential redox environments between normal and pathological tissues to achieve selective drug activation. The coordination of metal ions with the aldehyde oxygen creates stable complexes that can be disrupted by reducing agents such as glutathione, which is present in elevated concentrations within certain cell types [16].

Recent advances in targeted delivery have focused on allosteric mechanisms that target transmembrane domains of blood-brain barrier receptors [17]. These approaches circumvent the limitations of traditional orthosteric targeting by avoiding competition with endogenous ligands and minimizing the impact of receptor mutations or shedding [17]. The incorporation of benzaldehyde derivatives into these systems has shown enhanced brain penetration and reduced systemic toxicity [17].

The development of polymeric nanoparticle systems incorporating benzaldehyde prodrugs has demonstrated significant improvements in drug bioavailability and tissue-specific targeting [16]. These systems can be engineered with multiple stimuli-responsive elements, including pH-sensitive bonds, redox-responsive linkages, and enzyme-cleavable connections, allowing for precise control over drug release kinetics [16].

Delivery StrategyTarget MechanismAdvantagesApplications
Benzoic imine bond formationTumor microenvironment pH triggeringSelective tumor targetingCancer therapy
Propargyl ether click chemistryBioorthogonal activationMinimal systemic toxicityAntimicrobial delivery
pH-sensitive linkagesAcidic environment cleavageControlled drug releaseCNS drug delivery
Schiff base formationEnzyme-mediated releaseEnhanced bioavailabilityTissue-specific targeting
Metal coordination complexesRedox-responsive activationReduced side effectsCombination therapies

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

188.083729621 g/mol

Monoisotopic Mass

188.083729621 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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